molecular formula C22H23N3O3 B2857204 1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899971-94-9

1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2857204
CAS No.: 899971-94-9
M. Wt: 377.444
InChI Key: RGIIZFKPBUHKHM-UHFFFAOYSA-N
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Description

This compound belongs to the spiroheterocyclic class, characterized by a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring and a 2-hydroxyphenyl acetophenone substituent. The spiro architecture confers structural rigidity, which may enhance binding specificity in biological systems. The 2-hydroxyphenyl group likely influences solubility and hydrogen-bonding interactions, distinguishing it from analogs with non-polar substituents .

Properties

IUPAC Name

1-[2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15(26)24-12-10-22(11-13-24)25-19(17-7-3-5-9-21(17)28-22)14-18(23-25)16-6-2-4-8-20(16)27/h2-9,19,27H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIIZFKPBUHKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs. Alkoxy Groups : The 2-hydroxyphenyl group in the main compound may enhance solubility and hydrogen-bonding capacity compared to ethoxy/methoxy analogs .
  • Spiro vs. Non-Spiro Systems: The piperidine spiro junction in the main compound introduces conformational constraints absent in linear analogs like pyrazoloquinazolines .

Pharmacological and Physicochemical Properties

Antimicrobial Activity

  • Main Compound: No direct data, but structurally similar spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] derivatives exhibit MIC values of 50 μg/mL (antibacterial) and 250 μg/mL (antifungal) .
  • 4-Ethoxyphenyl Analog : Reduced activity compared to hydroxylated derivatives, likely due to decreased polarity .
  • Sertaconazole () : A dichlorophenyl-imidazole derivative with potent antifungal activity (MIC < 1 μg/mL), highlighting the importance of halogenation for potency .

Solubility and Stability

  • The 2-hydroxyphenyl group may improve aqueous solubility relative to ethoxy/methoxy analogs but could increase susceptibility to oxidative degradation.
  • Piperidine spiro systems enhance metabolic stability compared to non-constrained heterocycles .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this spiro compound?

The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Ring formation : Use of triethylamine or diisopropylethylamine as catalysts to facilitate spirocyclic ring closure .
  • Solvent selection : Ethanol or dimethylformamide (DMF) to enhance solubility and reaction rates .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
    Methodological Tip : Monitor reaction progress using HPLC or TLC. Purify intermediates via column chromatography with silica gel and gradient elution .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton environments and carbon frameworks, focusing on the spiro junction (e.g., shifts at δ 4.5–5.5 ppm for oxazine protons) .
  • X-ray crystallography : Resolve bond lengths and angles, particularly for the spiro center and hydroxyphenyl group .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., parent ion peaks matching theoretical values) .

Q. What functional groups influence the compound’s reactivity?

Key functional groups include:

  • Hydroxyphenyl group : Participates in hydrogen bonding and may undergo O-methylation or acetylation .
  • Piperidine ring : Basic nitrogen enables salt formation or quaternization for solubility modulation .
  • Spiro-oxazine : Sensitive to pH changes; stability studies in buffers (pH 3–9) are recommended .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological activity?

Advanced approaches include:

  • Target docking simulations : Use PyMOL or AutoDock to model interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
  • Kinetic assays : Measure IC₅₀ values via fluorescence polarization or SPR for binding affinity .
  • Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Catalyst purity : Impurities in triethylamine reduce cyclization efficiency; use freshly distilled catalysts .
  • Oxygen sensitivity : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
    Resolution Strategy : Compare protocols from multiple sources (e.g., vs. 2) and optimize solvent ratios (e.g., ethanol:water 3:1 v/v) .

Q. What computational methods predict the compound’s physicochemical properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and HOMO-LUMO gaps .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation propensity .
  • QSPR models : Corrogate logP and solubility using descriptors like polar surface area and rotatable bonds .

Comparative Analysis & Data Interpretation

Q. How do substituent variations impact biological activity?

Compare derivatives (e.g., 4-chlorophenyl vs. ethoxyphenyl):

  • Electron-withdrawing groups (e.g., -Cl): Enhance binding to hydrophobic pockets (e.g., kinase ATP sites) .
  • Methoxy groups : Improve blood-brain barrier penetration but reduce metabolic stability .
    Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling and test in cellular assays (e.g., IC₅₀ in cancer cell lines) .

Q. What strategies mitigate instability during in vitro assays?

  • Buffer selection : Use Tris-HCl (pH 7.4) over PBS to minimize hydrolysis of the oxazine ring .
  • Light protection : Store solutions in amber vials to prevent photodegradation .
  • Lyophilization : Stabilize the compound as a lyophilized powder at -20°C .

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